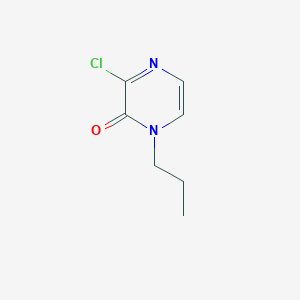amine CAS No. 2098033-92-0](/img/structure/B1531798.png)
[(1-Fluorocyclopentyl)methyl](2-phenoxyethyl)amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Molecular Optimization and Simulation
Studies involving small functionalized organic molecules, such as amines and fluorine-substituted compounds, contribute to understanding biomolecular systems in aqueous environments. The optimization of Lennard‐Jones parameters for these molecules helps in accurately simulating their behavior, which is crucial for drug design and understanding biological interactions (Chen, Yin, & MacKerell, 2002).
Polymer Science
The synthesis and characterization of polymers derived from fluorine-substituted monomers, such as those involving fluorobenzaldehyde, reveal insights into the material's thermal stability, optical, and electrochemical properties. These polymers have potential applications in various fields, including electronics and materials science (Kaya, Kamaci, & Arican, 2012).
Corrosion Inhibition
Fluorine-containing amine derivatives can serve as effective corrosion inhibitors for metals in acidic environments. Their structure-activity relationship, as explored through both experimental and theoretical approaches, provides insights into designing more efficient corrosion-resistant materials (Boughoues et al., 2020).
Organic Synthesis and Catalysis
The unique reactivity of fluorine-containing compounds makes them valuable in organic synthesis, such as in ligand-promoted meta-C-H amination and alkynylation reactions. These methodologies expand the toolbox for constructing complex molecules, potentially leading to new drug molecules or materials (Wang et al., 2016).
Analytical Chemistry
In the realm of analytical chemistry, fluorine-substituted compounds are utilized as derivatizing agents for the sensitive and selective detection of analytes. For example, fluorogenic imines have been developed for the fluorescent visualization of Mannich-type reactions of phenols in aqueous solutions, providing a tool for monitoring chemical reactions in real-time (Guo, Minakawa, & Tanaka, 2008).
Propriétés
IUPAC Name |
N-[(1-fluorocyclopentyl)methyl]-2-phenoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO/c15-14(8-4-5-9-14)12-16-10-11-17-13-6-2-1-3-7-13/h1-3,6-7,16H,4-5,8-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJUUYSCTRYQBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNCCOC2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Fluorocyclopentyl)methyl](2-phenoxyethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



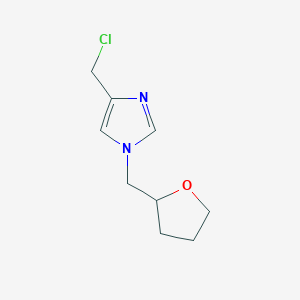
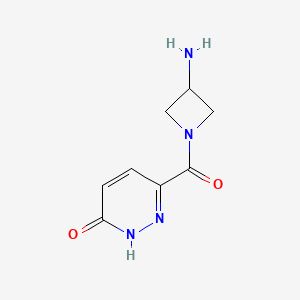
![2-Cyclohexyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1531718.png)
![Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1531719.png)
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]benzoic acid](/img/structure/B1531720.png)
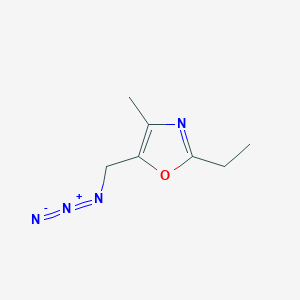

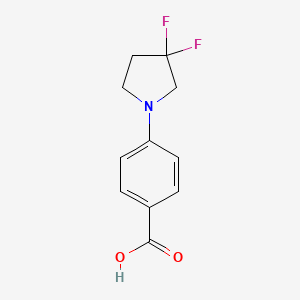
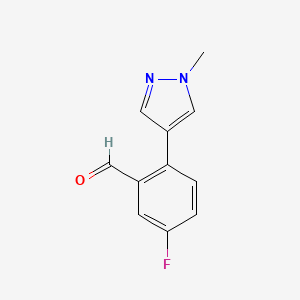
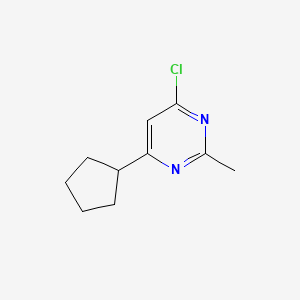
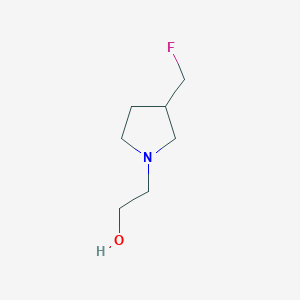

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B1531736.png)
